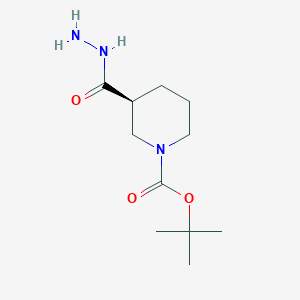

S-(N-Boc)-piperidine-3-carboxylhydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1002359-83-2; 625470-88-4 |

|---|---|

Molecular Formula |

C11H21N3O3 |

Molecular Weight |

243.307 |

IUPAC Name |

tert-butyl (3S)-3-(hydrazinecarbonyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15)/t8-/m0/s1 |

InChI Key |

DABYYYLRDBQJTK-QMMMGPOBSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN |

solubility |

not available |

Origin of Product |

United States |

Significance of Piperidine Scaffolds in Heterocyclic Chemistry

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery. researchgate.netresearchgate.net It is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in U.S. FDA-approved pharmaceuticals. researchgate.net The significance of the piperidine scaffold can be attributed to several key factors:

Structural Ubiquity: Piperidine derivatives are found in a vast array of natural products, particularly alkaloids, and are present in more than twenty classes of pharmaceuticals. researchgate.netresearchgate.net

Physicochemical Properties: The saturated, non-aromatic nature of the piperidine ring allows it to adopt a stable chair conformation. This three-dimensional structure is advantageous for binding to biological targets like proteins and enzymes. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor, which improves solubility and pharmacokinetic profiles.

Synthetic Versatility: The piperidine nucleus serves as a versatile building block in organic synthesis, allowing for functionalization at various positions to modulate biological activity. researchgate.net Its derivatives have demonstrated a wide spectrum of therapeutic applications, including analgesic, antipsychotic, antihistamine, and anticancer agents. researchgate.netbohrium.com

Table 2: Examples of Marketed Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class |

| Ritalin (Methylphenidate) | CNS Stimulant |

| Fentanyl | Opioid Analgesic |

| Haloperidol | Antipsychotic |

| Claritin (Loratadine) | Antihistamine |

| Aricept (Donepezil) | Alzheimer's Disease Treatment |

Importance of the Hydrazide Functionality in Molecular Design

The hydrazide group, characterized by the -C(=O)NHNH₂ functional group, is a highly valuable moiety in medicinal chemistry and molecular design. rjptonline.org It is recognized as an important substrate in both chemical reactions and drug development. mdpi.com The importance of the hydrazide functionality stems from its roles as:

A Versatile Synthon: Hydrazides are stable, crystallizable compounds that serve as key intermediates or precursors for the synthesis of a wide variety of other heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, through cyclization reactions. mdpi.commdpi.comwisdomlib.org

A Bioactive Moiety: The hydrazide group itself is a pharmacophore found in numerous therapeutic agents. Since the 20th century, drugs containing this functionality, such as the antituberculosis agent isoniazid, have been used clinically. mdpi.com The nitrogen and oxygen atoms can participate in hydrogen bonding, a critical interaction for drug-receptor binding.

A Linker or Spacer: In more complex molecules, the hydrazide group can function as a linker to connect different molecular fragments, providing appropriate spacing and orientation for optimal biological activity.

Strategic Role of the Tert Butoxycarbonyl Boc Protecting Group in Amine Chemistry

The tert-Butoxycarbonyl group, commonly known as the Boc group, is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis. tcichemicals.com Its strategic role is critical for the successful construction of complex molecules that require multiple steps. In the context of S-(N-Boc)-piperidine-3-carboxylhydrazide, the Boc group is attached to the nitrogen atom of the piperidine (B6355638) ring.

The utility of the Boc group is based on the following characteristics:

Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic hydrolysis and catalytic reduction. tcichemicals.com This stability prevents the piperidine nitrogen from participating in unwanted side reactions while other parts of the molecule are being modified.

Ease of Removal: Despite its stability, the Boc group can be easily and cleanly removed (deprotected) under mild acidic conditions. The standard method for deprotection involves treatment with an acid such as trifluoroacetic acid (TFA). tcichemicals.comcreative-peptides.com This selective removal is essential for sequential synthetic strategies.

Improved Handling: The bulky and non-polar nature of the Boc group can improve the solubility of intermediates in organic solvents and facilitate purification by chromatographic methods.

Stereochemical Considerations and the Significance of the S Enantiomer in Chiral Synthesis

Established Synthesis Pathways

The construction of this compound is a multi-step process that typically begins with the commercially available chiral precursor, (S)-3-Piperidinecarboxylic acid. The synthesis involves the strategic protection of the piperidine nitrogen, activation of the carboxylic acid, and subsequent formation of the hydrazide moiety.

The synthetic journey commences with (S)-3-Piperidinecarboxylic acid, also known as (S)-Nipecotic acid. The initial and critical step in the sequence is the protection of the secondary amine on the piperidine ring to prevent unwanted side reactions in subsequent steps. Following protection, the carboxylic acid group is typically converted into an ester, such as a methyl or ethyl ester. This esterification is a key derivatization that activates the carbonyl group, making it susceptible to nucleophilic attack by hydrazine (B178648) in the final step of the synthesis.

The formation of the hydrazide functionality is accomplished through a nucleophilic acyl substitution reaction known as hydrazinolysis. wikipedia.org The N-Boc protected piperidine-3-carboxylate ester is treated with hydrazine, most commonly in the form of hydrazine hydrate (B1144303). nih.gov This reaction involves the attack of the highly nucleophilic hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., methoxy (B1213986) or ethoxy) and the formation of the desired carboxylhydrazide. researchgate.net The reaction is typically carried out by heating the mixture under reflux in a suitable protic solvent, such as ethanol (B145695) or methanol, to drive the reaction to completion. nih.govresearchgate.net The use of an excess of hydrazine hydrate can help ensure high conversion of the ester to the hydrazide. researchgate.net

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reagent | Hydrazine Hydrate (excess) | Serves as the nucleophile to form the hydrazide moiety. Excess drives the reaction equilibrium. | researchgate.net |

| Solvent | Ethanol or Methanol | Provides a suitable medium for dissolving reactants and facilitates the reaction. | researchgate.netresearchgate.net |

| Temperature | Reflux | Increases the reaction rate to ensure complete conversion in a reasonable timeframe. | nih.govresearchgate.net |

| Work-up | Cooling and filtration or extraction | Isolation of the solid hydrazide product, which often precipitates upon cooling. | researchgate.net |

The protection of the piperidine nitrogen is a fundamental step to ensure selectivity during the synthesis. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group in this context due to its stability under various reaction conditions and its facile removal under specific acidic conditions. scispace.com The introduction of the N-Boc group is typically performed early in the synthesis, often on the starting material, (S)-3-Piperidinecarboxylic acid. nih.gov

The standard procedure involves reacting the piperidine derivative with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), also known as Boc anhydride, in the presence of a base. chemicalbook.comhsppharma.com The base, such as sodium hydroxide (B78521) or triethylamine, deprotonates the secondary amine, increasing its nucleophilicity to attack the carbonyl carbon of the Boc anhydride. The reaction is generally carried out in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and water, at room temperature. hsppharma.com

| Component | Example | Function | Reference |

|---|---|---|---|

| Protecting Agent | Di-tert-butyl dicarbonate ((Boc)₂O) | Source of the tert-butyloxycarbonyl group. | chemicalbook.comhsppharma.com |

| Base | Sodium Hydroxide (NaOH), Triethylamine (NEt₃) | Deprotonates the amine to facilitate nucleophilic attack. | hsppharma.com |

| Solvent | Tetrahydrofuran (THF)/Water, Dichloromethane (B109758) (DCM) | Dissolves the substrate and reagents. | nih.govhsppharma.com |

| Temperature | 0 °C to Room Temperature | Allows for a controlled reaction. | hsppharma.com |

Reactivity and Functional Group Transformations

This compound possesses two key functional groups that dictate its reactivity: the acid-labile N-Boc protecting group and the nucleophilic hydrazide moiety. This dual functionality allows for selective transformations, making it a versatile synthetic intermediate.

The removal of the N-Boc protecting group is a common transformation that unmasks the piperidine nitrogen, allowing for further functionalization at this position. The Boc group is designed to be stable under neutral and basic conditions but is readily cleaved under acidic conditions. scispace.com This orthogonality allows for its selective removal without affecting other functional groups like the hydrazide.

Standard deprotection protocols involve treating the compound with a strong acid, such as trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in solvents like dioxane, methanol, or ethyl acetate. acs.orgnih.gov These methods are highly efficient and typically proceed cleanly at room temperature, yielding the corresponding piperidine-3-carboxylhydrazide salt. nih.gov Alternative methods, including the use of Lewis acids or thermal conditions, have also been developed. acs.orgrsc.org

The hydrazide functional group is a potent nucleophile, particularly the terminal nitrogen atom (-NH₂). This high nucleophilicity allows it to readily participate in condensation reactions with electrophilic carbonyl compounds, such as aldehydes and ketones. taylorandfrancis.comlatech.edu This reaction results in the formation of a stable N-acylhydrazone, characterized by a carbon-nitrogen double bond (C=N). taylorandfrancis.com

The reaction is typically carried out by mixing the hydrazide and the carbonyl compound in a suitable solvent, often an alcohol like ethanol. The process may be catalyzed by a small amount of acid. The formation of the N-acylhydrazone linkage is a robust and widely used transformation in the synthesis of various heterocyclic compounds and as a dynamic covalent bond in other chemical applications. taylorandfrancis.comresearchgate.net

Reduction Reactions of Carbonyl Groups to Alcohols or Amines

The carboxylhydrazide moiety is a derivative of a carboxylic acid and, like other carbonyl compounds, its carbonyl group can undergo reduction. The reduction of carboxamides and their derivatives is a fundamental transformation that can yield either alcohols or amines, depending on the reagents and reaction conditions. ntu.edu.sg The reduction of the carbonyl group in this compound is a key transformation for accessing novel derivatives.

Generally, powerful reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a highly reactive reagent capable of reducing a wide range of carbonyl compounds, including amides and esters, to their corresponding alcohols or amines. libretexts.org In the context of a hydrazide, the reduction can proceed through different pathways. The C=O bond can be reduced to a methylene (B1212753) group (-CH₂-), effectively converting the hydrazide to a substituted hydrazine. Alternatively, under specific conditions, cleavage of the C-N bond can occur, leading to the formation of an alcohol.

Recent advancements have established more controlled protocols for the reduction of carboxamides using combinations of sodium hydride (NaH) and zinc halides (ZnX₂). ntu.edu.sg These systems demonstrate remarkable selectivity based on the halide used. For instance, a NaH-ZnI₂ system selectively reduces amides to alcohols, while a NaH-ZnCl₂ system favors the formation of amines. ntu.edu.sg These methodologies could potentially be adapted for the selective reduction of the hydrazide group in this compound.

Biocatalytic reductions also offer a highly selective route. Carbonyl reductases, for example, are used in the asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine, demonstrating the utility of enzymatic methods for modifying the piperidine core. nih.govnih.govmdpi.com While this example involves the piperidone precursor, similar enzymatic approaches could be explored for the selective reduction of the hydrazide carbonyl.

Table 1: General Reagents for Carbonyl Group Reductions

| Reagent | Typical Product from Amide/Derivative | Reference |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Amine or Alcohol | libretexts.org |

| Sodium Borohydride (NaBH₄) | Generally unreactive with amides, reduces aldehydes/ketones | libretexts.org |

| NaH-ZnI₂ | Alcohol | ntu.edu.sg |

| NaH-ZnCl₂ | Amine | ntu.edu.sg |

Applications in Selective Amine Protection in Multi-step Synthesis

In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. The N-Boc (tert-butyloxycarbonyl) group on the piperidine nitrogen of this compound serves as an effective protecting group. The Boc group is stable under a variety of reaction conditions but can be removed selectively, typically under acidic conditions, which makes it an ideal choice for complex synthetic routes.

The use of a Boc group allows chemists to perform reactions on other parts of the molecule, such as the carboxylhydrazide group, without affecting the secondary amine of the piperidine ring. A one-pot tandem direct reductive amination followed by N-Boc protection is a common strategy to efficiently generate N-Boc protected secondary amines. nih.govnih.gov This highlights the importance and utility of the Boc group in modern synthesis.

For example, once reactions involving the hydrazide moiety are complete, the Boc group can be deprotected to reveal the piperidine nitrogen. This newly freed amine can then participate in subsequent reactions, such as alkylation, acylation, or cyclization, to build more complex molecular architectures. This strategy is central to the synthesis of many pharmaceutical compounds where the piperidine ring is a core structural motif. nbinno.com The stability and reliable removal of the Boc group make this compound a versatile intermediate for constructing a diverse range of target molecules.

Advanced Synthetic Strategies for Derivatives from Chiral Piperidine Precursors

Chiral piperidine derivatives are significant scaffolds in medicinal chemistry. Advanced synthetic strategies are continuously being developed to convert simple chiral piperidine precursors into more complex and valuable molecules.

Conversion of Chiral Piperidine Carboxylic Acids to β-Keto Esters

β-Keto esters are highly versatile intermediates in organic synthesis, serving as precursors for a wide array of compounds, including heterocycles and carbocycles. allresearchjournal.com The conversion of a chiral carboxylic acid, such as (S)-N-Boc-piperidine-3-carboxylic acid, into a β-keto ester introduces a new reactive site while preserving the stereochemistry of the original molecule. nih.govnih.gov

A common and effective method for this transformation involves the activation of the carboxylic acid followed by reaction with a suitable carbon nucleophile. One established route utilizes Meldrum's acid. nih.gov In this process, the carboxylic acid is first activated, often with a carbodiimide (B86325) like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This activated species then reacts with Meldrum's acid to form an acyl-Meldrum's acid intermediate. Subsequent refluxing in an alcohol, such as tert-butanol, leads to alcoholysis and decarboxylation, yielding the desired β-keto ester. nih.gov

Another approach involves the reaction of the activated carboxylic acid with the magnesium salt of a mono-ester of malonic acid. This method also provides a direct route to β-keto esters in good yields. These synthetic methods provide access to polyfunctionalized chiral building blocks that are valuable for the synthesis of alkaloids and other natural products. nih.gov

Table 2: Synthetic Routes for β-Keto Ester Formation from Carboxylic Acids

| Activation Method | Reagent | Key Features | References |

|---|---|---|---|

| Carbodiimide Coupling | Meldrum's acid, followed by alcoholysis | Mild conditions, good yields. | nih.gov |

| Transesterification | 2,2,6-trimethyl-4H-1,3-dioxin-4-one | Avoids side products, quantitative yields. | allresearchjournal.com |

Regioselective Heterocycle Formation (e.g., Pyrazoles) via Reaction with Hydrazines

The carboxylhydrazide functionality of this compound is a key precursor for the synthesis of five-membered heterocycles, most notably pyrazoles. Pyrazoles are synthesized via the cyclocondensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com The reaction's regioselectivity—the control over which nitrogen atom of the hydrazine bonds to which carbonyl group—is a crucial aspect of the synthesis. organic-chemistry.org

When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like this compound, two different regioisomeric pyrazoles can potentially be formed. nih.govmdpi.com The outcome of the reaction is often governed by the differing reactivity of the two carbonyl groups and the reaction conditions (e.g., pH). For instance, in acidic media, the reaction often proceeds via initial condensation at the more reactive carbonyl group (typically a ketone over an ester).

For example, the reaction of this compound with a β-keto ester would involve the initial attack of the terminal nitrogen of the hydrazide onto one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the pyrazole (B372694) ring. The regioselectivity can be high if there is a significant difference in the electrophilicity of the two carbonyl carbons. nih.gov This approach provides a direct and efficient route to novel, chiral piperidine-substituted pyrazoles, which are of significant interest in drug discovery. organic-chemistry.org

Table 3: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Factor | Description | Effect on Outcome | References |

|---|---|---|---|

| Substrate Control | Difference in electrophilicity of the two carbonyls in the 1,3-dicarbonyl compound. | The more electrophilic carbonyl (e.g., ketone vs. ester) is preferentially attacked by the terminal -NH₂ of the hydrazine. | nih.govmdpi.com |

| Reaction Conditions | pH of the reaction medium (acidic vs. basic). | Can alter the nucleophilicity of the hydrazine and the reactivity of the carbonyls, thus directing the initial condensation step. | nih.gov |

| Solvent | Polarity of the solvent. | Can influence reaction rates and the stability of intermediates, thereby affecting the product ratio. | organic-chemistry.org |

| Catalyst | Use of Lewis acids or other catalysts. | Can selectively activate one carbonyl group over the other. | mdpi.comnih.gov |

Contribution to Complex Molecular Architecture Construction

The piperidine framework is a foundational element in a vast number of natural products and pharmaceutical agents. nih.govchemicalbook.com Chiral building blocks like this compound are instrumental in streamlining the synthesis of intricate molecular structures. chemimpex.com Its defined stereochemistry at the C3 position is crucial for producing enantiomerically pure compounds, a critical requirement for modern therapeutics where specific stereoisomers often dictate efficacy and safety. chemimpex.com The hydrazide functional group serves as a versatile handle for introducing further molecular complexity through reactions such as condensation with aldehydes and ketones to form hydrazones, or as a precursor for other nitrogen-containing heterocycles. This allows for the systematic construction of elaborate molecules with precise three-dimensional arrangements, which is essential for achieving high-affinity interactions with biological targets. chemimpex.comnih.gov

Role in Pharmaceutical Intermediate Synthesis

The inherent structural features of this compound make it a key intermediate in the synthesis of various pharmaceutical agents. chemimpex.comchemicalbook.com The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in drugs across numerous therapeutic areas. nih.gov

Derivatives of the piperidine-3-carboxylic acid scaffold are widely utilized in the development of pharmaceuticals targeting the central nervous system. chemimpex.com this compound serves as a precursor for compounds designed to interact with CNS targets. A significant area of research involves its use in developing potential treatments for neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.net By modifying the core structure, chemists can synthesize libraries of compounds for screening against various neurological targets. For instance, the hydrazide moiety can be converted into hydrazones, which have been investigated for their potential as cholinesterase inhibitors, a key strategy in managing Alzheimer's symptoms. nih.govresearchgate.net

The GABAergic system, the primary inhibitory neurotransmitter system in the brain, is a crucial target for drugs treating anxiety, epilepsy, and other neurological disorders. nih.gov Alterations in GABA signaling are implicated in a number of these conditions. nih.gov The piperidine-3-carboxylic acid structure is closely related to nipecotic acid, a known and potent inhibitor of γ-aminobutyric acid (GABA) uptake. nih.govnih.gov This structural similarity makes this compound a valuable starting material for creating novel modulators of the GABAergic system. Researchers synthesize derivatives that aim to interact with GABA receptors or transport proteins, thereby influencing GABAergic transmission. nih.govnih.gov The synthesis of hydroxy- and amino-substituted piperidine carboxylic acids has been explored to probe their affinity for GABA receptors and uptake systems. nih.gov

Application in Designing Bioactive Derivatives for Targeted Research

The strategic placement of functional groups in this compound allows for its application in the rational design of bioactive molecules for specific research purposes.

A notable application of this compound is in the synthesis of N-substituted piperidine-3-carbohydrazide-hydrazones as potential multi-target agents against Alzheimer's disease. nih.govresearchgate.net In one study, a series of these derivatives bearing phenylethyl, phenylpropyl, and phenylbutyl substituents on the piperidine nitrogen were synthesized and evaluated. nih.gov These compounds were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net Several compounds demonstrated moderate to good inhibitory activity. nih.gov The most potent compounds were also investigated for their ability to inhibit the self-aggregation of beta-amyloid (Aβ42) peptides, a hallmark of Alzheimer's pathology, and for their antioxidant capacities. nih.govresearchgate.net

Table 1: Inhibitory Activity of Selected Piperidine-3-carbohydrazide-hydrazones Data sourced from a study on potential anti-Alzheimer's agents. nih.gov

| Compound ID | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| 3g | Acetylcholinesterase (AChE) | 4.32 | Mixed |

| 3j | Butyrylcholinesterase (BuChE) | 1.27 | Mixed |

Enantioselective synthesis, the synthesis of a specific enantiomer of a chiral compound, is fundamental to modern chemistry and pharmacology. organic-chemistry.org this compound, being an enantiomerically pure compound, is a valuable chiral building block. researchgate.net Its use ensures that the specific stereochemistry at the 3-position is transferred to the final product, avoiding the need for costly and often inefficient chiral separation steps later in the synthesis. This is particularly important when constructing complex molecules with multiple chiral centers, where controlling the stereochemistry at each step is paramount. nih.gov The compound provides a reliable scaffold upon which to build other chiral elements, confident that the core piperidine stereocenter is already correctly established. organic-chemistry.orgresearchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation of the Compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei like ¹⁵N.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the various protons in the molecule would be expected. The tert-butoxycarbonyl (Boc) group would exhibit a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region (around 1.4 ppm). The protons on the piperidine ring would show more complex splitting patterns (multiplets) in the region of approximately 1.5 to 4.0 ppm due to spin-spin coupling with neighboring protons. The protons of the hydrazide group (-NHNH₂) would appear as exchangeable signals, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key expected signals would include those for the carbonyl carbons of the Boc group (around 155 ppm) and the hydrazide group (in the 170-175 ppm range). The quaternary carbon of the tert-butyl group would appear around 80 ppm, and the methyl carbons of the Boc group would resonate at approximately 28 ppm. The carbons of the piperidine ring would be observed in the 20-55 ppm region.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can offer valuable information about the nitrogen atoms in this compound. Three distinct nitrogen signals would be anticipated: one for the nitrogen atom within the Boc-protected piperidine ring and two for the nitrogen atoms of the hydrazide moiety. The chemical shifts of these signals would be indicative of their specific electronic environments.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(O)NHNH₂ | - | ~173 |

| NHNH₂ | Exchangeable | - |

| NHNH₂ | Exchangeable | - |

| Piperidine-CH | Multiplet | ~45-55 |

| Piperidine-CH₂ | Multiplets | ~20-45 |

| N-Boc C=O | - | ~155 |

| N-Boc C(CH₃)₃ | - | ~80 |

| N-Boc C(CH₃)₃ | Singlet, ~1.4 | ~28 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₂₁N₃O₃), HRMS would be used to confirm its molecular formula by measuring the exact mass of its molecular ion. The calculated monoisotopic mass is 243.1583 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass ( g/mol ) | Expected Ion Adducts |

| C₁₁H₂₁N₃O₃ | 243.1583 | [M+H]⁺, [M+Na]⁺ |

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are increasingly used to complement experimental data, providing deeper insights into molecular structure, reactivity, and properties. These approaches are valuable for understanding the behavior of this compound and for designing new chemical entities.

Computational methods, such as Density Functional Theory (DFT), can be employed to investigate the three-dimensional structure and conformational preferences of this compound and its derivatives. For instance, in the synthesis of derivatives, computational modeling can help elucidate the reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the prediction of the most favorable reaction pathways and can explain observed regioselectivity and stereoselectivity. Studies on related N-Boc-piperidine derivatives have utilized these methods to understand conformational preferences, which are influenced by the bulky Boc group. nih.govrsc.org

Molecular modeling plays a crucial role in the rational design and optimization of new chemical compounds. By understanding the structure-activity relationships (SAR) of a series of derivatives, computational models can be built to predict the properties of yet-to-be-synthesized molecules. For example, if this compound is used as a scaffold for developing biologically active compounds, molecular docking simulations could be used to predict how its derivatives might bind to a specific protein target. This in silico screening can prioritize the synthesis of compounds with the highest predicted activity, thereby accelerating the drug discovery process. The piperidine scaffold is a common motif in many pharmaceuticals, and computational studies are frequently used to guide the design of new piperidine-based drugs. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for S-(N-Boc)-piperidine-3-carboxylhydrazide, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves Boc-protection of piperidine derivatives followed by carboxylhydrazide formation. For example, Boc-protected intermediates can be synthesized via coupling reactions using reagents like EDC/HOBt in dichloromethane (61% yield) . Purification often employs successive dissolution in acetonitrile and precipitation with diethyl ether (DEE) to remove excess reagents . Purity (>95%) can be confirmed via HPLC or NMR, ensuring the absence of unreacted starting materials or byproducts .

Q. How should researchers characterize the structural integrity and stereochemistry of this compound?

- Methodological Answer :

- 1H-NMR : Key peaks include the tert-butyl group (δ = 1.44 ppm, 9H) and hydrazide protons (δ = 8–10 ppm). Disappearance of the Boc peak after acid hydrolysis confirms successful deprotection .

- Chiral Chromatography : Essential for distinguishing (S)-enantiomers from (R)-forms, as shown in studies on N-Boc-piperidine-3-carboxylic acid derivatives .

- Mass Spectrometry : Validates molecular weight (e.g., F.W. 229.27 for Boc-piperidine derivatives) .

Advanced Research Questions

Q. What biocatalytic or asymmetric strategies enable enantioselective synthesis of this compound?

- Methodological Answer :

- Biocatalysis : Thermostable aldo-keto reductases (e.g., from Thermus thermophilus) selectively reduce ketones to (S)-alcohols with >99% enantiomeric excess (ee), applicable to Boc-protected intermediates .

- Chiral Auxiliaries : Use of (S)-configured reagents in coupling reactions ensures retention of stereochemistry during carboxylhydrazide formation .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for Boc-protected intermediates?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton and carbon shifts, particularly in piperidine ring systems .

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts, aiding assignment in complex spectra .

- Comparative Analysis : Cross-reference with published spectra of structurally similar Boc-piperidine derivatives (e.g., (R)-N-Boc-piperidine-3-carboxylic acid) .

Q. What role does this compound play in functionalizing polymers or covalent organic frameworks (COFs)?

- Methodological Answer :

- Polymer Functionalization : Boc-protected piperidine derivatives serve as amine precursors in block copolymers (e.g., poly(2-ethyl-2-oxazoline)), enabling controlled deprotection for pH-responsive materials .

- COF Synthesis : Boc groups prevent side reactions during postsynthetic modification of COFs, allowing selective introduction of catalytic sites (e.g., pyrrolidine moieties) .

Methodological Innovations

Q. What continuous-flow methodologies enhance efficiency in N-Boc deprotection for piperidine derivatives?

- Methodological Answer :

- Solid Acid Catalysts : Heterogeneous catalysts (e.g., Amberlyst-15) in flow reactors enable Boc removal at lower temperatures (50–80°C) with minimal solvent (e.g., ethanol), achieving >90% conversion .

- Process Optimization : Real-time monitoring via in-line IR spectroscopy ensures reaction completion, reducing purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.